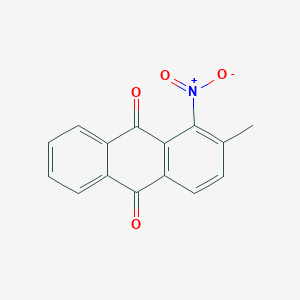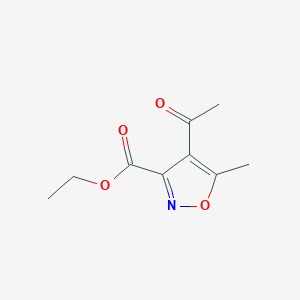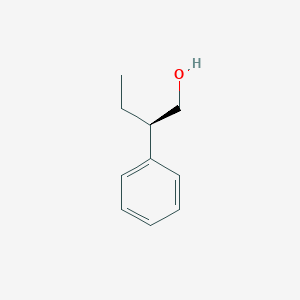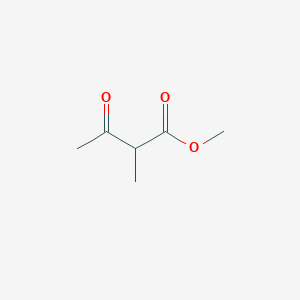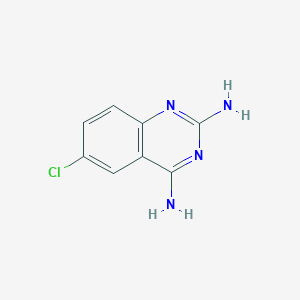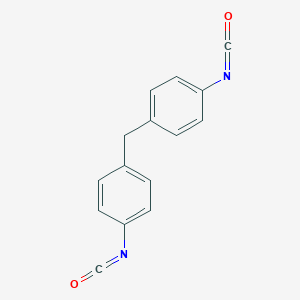![molecular formula C24H48N2O4 B094412 Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- CAS No. 139-92-4](/img/structure/B94412.png)
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, also known as 18:1 LPA (lysophosphatidic acid), is a bioactive lipid that has been found to play a crucial role in various physiological and pathological processes. It is a phospholipid derivative that is synthesized in the body by the enzymatic cleavage of phosphatidylcholine by the enzyme autotaxin. The molecule has a long hydrophobic tail and a hydrophilic head group, which makes it an amphipathic molecule.
Mechanism of Action
The mechanism of action of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA is not fully understood, but it is thought to act through the activation of specific G protein-coupled receptors (GPCRs). The most well-characterized receptors for Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA are LPA1, LPA2, and LPA3. Upon binding to these receptors, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA can activate various downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and Rho/Rock pathways.
Biochemical and Physiological Effects:
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been found to have various biochemical and physiological effects, including the promotion of cell proliferation, migration, and survival. It has also been implicated in the regulation of lipid metabolism, inflammation, and angiogenesis. Additionally, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been found to play a role in the regulation of blood pressure and vascular tone.
Advantages and Limitations for Lab Experiments
One advantage of using Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in lab experiments is its ability to activate specific GPCRs, which allows for the investigation of downstream signaling pathways. Additionally, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA is a bioactive lipid that is naturally present in the body, which makes it a relevant molecule to study in various physiological and pathological contexts. One limitation of using Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in lab experiments is its potential instability and degradation, which can affect the reproducibility of results.
Future Directions
There are several future directions for research on Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA. One area of interest is the role of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in the regulation of lipid metabolism and its potential as a therapeutic target for metabolic disorders. Another area of interest is the role of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in the regulation of inflammation and its potential as a therapeutic target for inflammatory diseases. Additionally, the development of more specific agonists and antagonists for the LPA receptors could provide valuable tools for investigating the downstream signaling pathways and physiological effects of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA.
Synthesis Methods
The synthesis of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA can be achieved by the enzymatic cleavage of phosphatidylcholine by the enzyme autotaxin. Autotaxin is a secreted enzyme that is found in various tissues, including the liver, adipose tissue, and blood. It catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid, which is then further converted to Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA by the action of acyltransferases.
Scientific Research Applications
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been found to play a crucial role in cell proliferation, migration, and survival. It has also been implicated in the development of various diseases, including cancer, fibrosis, and inflammation.
properties
CAS RN |
139-92-4 |
|---|---|
Product Name |
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- |
Molecular Formula |
C24H48N2O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C24H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h27H,2-22H2,1H3,(H,25,28)(H,29,30) |
InChI Key |
LNOVYKOGIVPBAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Other CAS RN |
139-92-4 |
synonyms |
N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



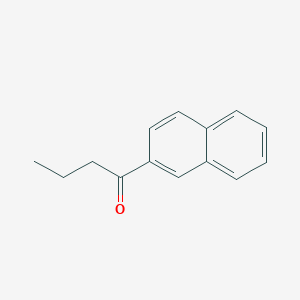
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
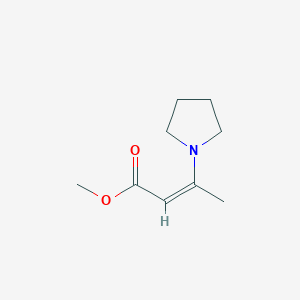

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

